(5Z)-5-[4-(octyloxy)benzylidene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-5-[4-(octyloxy)benzylidene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone family This compound is characterized by its unique structure, which includes a thiazolidinone ring, a trifluoromethyl group, and an octyloxybenzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[4-(octyloxy)benzylidene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 4-(octyloxy)benzaldehyde with 2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in an appropriate solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[4-(octyloxy)benzylidene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the octyloxy or trifluoromethyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
(5Z)-5-[4-(octyloxy)benzylidene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (5Z)-5-[4-(octyloxy)benzylidene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme function.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound with similar structural features, used as a precursor in polymer synthesis.
Bromine Compounds: Compounds containing bromine, which can undergo similar types of chemical reactions.
Noble Gas Compounds: Although not structurally similar, these compounds share some reactivity characteristics.
Uniqueness
What sets (5Z)-5-[4-(octyloxy)benzylidene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the thiazolidinone ring contributes to its reactivity and potential biological activity.
Properties
Molecular Formula |
C25H26F3NO2S2 |
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Molecular Weight |
493.6 g/mol |
IUPAC Name |
(5Z)-5-[(4-octoxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H26F3NO2S2/c1-2-3-4-5-6-7-15-31-21-13-11-18(12-14-21)16-22-23(30)29(24(32)33-22)20-10-8-9-19(17-20)25(26,27)28/h8-14,16-17H,2-7,15H2,1H3/b22-16- |
InChI Key |
HJRFDMLDMZDUCG-JWGURIENSA-N |
Isomeric SMILES |
CCCCCCCCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(F)(F)F |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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